molecular formula C6H11N3O2 B581300 (3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol CAS No. 1208483-04-8

(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol

Cat. No. B581300
CAS RN: 1208483-04-8
M. Wt: 157.173
InChI Key: VQLPMDKOCKUBRS-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This ring is attached to a methanol group and a dimethylamino group. The presence of these functional groups suggests that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole ring, the methanol group, and the dimethylamino group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the methanol group could potentially undergo reactions such as esterification or oxidation. The dimethylamino group could participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the mechanism of action might involve binding to a specific protein or enzyme. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

[3-[(dimethylamino)methyl]-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-9(2)3-5-7-6(4-10)11-8-5/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLPMDKOCKUBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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